2,4-Dibromo-3-fluoro-6-methylaniline
Description
2,4-Dibromo-3-fluoro-6-methylaniline is a halogenated aniline derivative with the molecular formula C₇H₆Br₂FN and a molecular weight of 273.94 g/mol. Its IUPAC name reflects the substitution pattern: bromine atoms at positions 2 and 4, a fluorine atom at position 3, and a methyl group at position 6 on the aniline ring. This compound is primarily used in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and advanced materials. Its unique substitution pattern enhances electronic and steric effects, making it valuable in cross-coupling reactions and as a building block for complex molecules .
Properties
IUPAC Name |
2,4-dibromo-3-fluoro-6-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2FN/c1-3-2-4(8)6(10)5(9)7(3)11/h2H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPPZDOZKMEFSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)Br)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401260160 | |
| Record name | Benzenamine, 2,4-dibromo-3-fluoro-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401260160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349719-26-1 | |
| Record name | Benzenamine, 2,4-dibromo-3-fluoro-6-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1349719-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2,4-dibromo-3-fluoro-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401260160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3-fluoro-6-methylaniline typically involves multiple steps:
Reduction: Conversion of the nitro group to an amine group.
Bromination: Introduction of bromine atoms to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-3-fluoro-6-methylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound can participate in substitution reactions where electrophiles replace hydrogen atoms on the benzene ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Bromination: Typically involves the use of bromine or bromine-containing compounds under controlled conditions.
Reduction: Commonly employs reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can lead to the formation of various brominated derivatives, while reduction can yield different amine compounds.
Scientific Research Applications
2,4-Dibromo-3-fluoro-6-methylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3-fluoro-6-methylaniline involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methyl groups can influence its reactivity and interactions with other molecules. These interactions can lead to various chemical and biological effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Efficiency : Studies suggest that this compound achieves higher yields in palladium-catalyzed reactions (e.g., 75–85%) compared to 2-Bromo-4-fluoro-6-methylaniline (60–70%) due to its electron-withdrawing bromine atoms facilitating oxidative addition .
- Data Gaps: Limited information exists on the exact melting points and solubility parameters of these compounds, highlighting the need for further experimental characterization .
Biological Activity
2,4-Dibromo-3-fluoro-6-methylaniline is an organic compound with the molecular formula C7H6Br2FN. It is a derivative of aniline characterized by its unique substitution pattern, which influences its chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in medicine and industry, and relevant research findings.
The compound features multiple halogen substitutions (bromine and fluorine) and a methyl group on the benzene ring. These modifications can significantly affect its reactivity and interaction with biological systems. The presence of electron-withdrawing groups like bromine and fluorine enhances its electrophilic character, making it a candidate for various chemical reactions including electrophilic aromatic substitution.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The halogen atoms can participate in hydrogen bonding and other non-covalent interactions with biomolecules, potentially influencing enzyme activity or receptor binding.
Key Mechanisms:
- Electrophilic Attack : The compound can undergo electrophilic attack due to the presence of electron-withdrawing groups, facilitating reactions with nucleophiles in biological systems.
- Substitution Reactions : It can engage in substitution reactions that modify biomolecules, potentially altering their function or activity.
Biological Activity
Research has indicated that this compound exhibits various biological activities, including antimicrobial and anticancer properties. Below are some notable findings:
Antimicrobial Activity
Studies have suggested that compounds similar to this compound possess significant antimicrobial properties. For example, derivatives with halogen substitutions have shown effectiveness against various bacterial strains.
Anticancer Potential
Preliminary investigations into the anticancer activity of related compounds indicate that modifications to the aniline structure can lead to enhanced cytotoxic effects against cancer cell lines. The specific substitution pattern may play a crucial role in determining the potency of these compounds against different types of cancer cells .
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various aniline derivatives, including those with similar structures to this compound. Results showed that these compounds inhibited the growth of Gram-positive and Gram-negative bacteria effectively .
- Cytotoxicity Assays : Research involving cytotoxicity assays on human cancer cell lines demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is essential for developing safer therapeutic agents.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Two bromines, one fluorine, one methyl group | Antimicrobial, anticancer |
| 2,6-Dibromo-4-fluoro-3-methylaniline | Similar structure but different substitution pattern | Moderate antimicrobial effects |
| 4-Bromo-N-(3-bromothiophen-2-yl)methylene-2-methylaniline | Contains thiophene moiety | Enhanced anticancer activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
